molecular formula C12H10ClN3O4 B5692336 1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole

1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole

Cat. No. B5692336
M. Wt: 295.68 g/mol
InChI Key: CBAJQIBHUJASPG-UHFFFAOYSA-N
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Description

1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNZ, and it belongs to the class of nitroimidazole derivatives. Nitroimidazoles have been widely studied for their antimicrobial and antitumor properties. MNZ has been shown to exhibit potent antimicrobial activity against a range of microorganisms, including bacteria, fungi, and protozoa. In

Mechanism of Action

The mechanism of action of MNZ is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the DNA synthesis of microorganisms. MNZ is taken up by the microorganisms and converted into its active form, which then interacts with DNA and inhibits its synthesis. This leads to the death of the microorganism. MNZ has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
MNZ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and immune response. MNZ has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. This can lead to drug interactions and adverse effects.

Advantages and Limitations for Lab Experiments

MNZ has several advantages for lab experiments. It is a potent antimicrobial agent that can be used to study the effects of antimicrobial agents on microorganisms. MNZ is also relatively easy to synthesize, which makes it readily available for research purposes. However, MNZ has some limitations for lab experiments. It has been shown to have cytotoxic effects on mammalian cells, which can limit its use in certain experiments. MNZ also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of MNZ. One area of research is the development of new derivatives of MNZ with improved pharmacological properties. Another area of research is the study of the effects of MNZ on the gut microbiome. MNZ has been shown to have a significant impact on the gut microbiome, and further research is needed to understand the implications of this effect. Additionally, MNZ has been shown to have potential applications in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is needed to explore the therapeutic potential of MNZ in these conditions.

Synthesis Methods

MNZ can be synthesized using various methods. One of the most common methods involves the reaction of 6-chloro-1,3-benzodioxole with formaldehyde and ammonium acetate to form 1-(6-chloro-1,3-benzodioxol-5-yl)methanol. The resulting product is then subjected to nitration using nitric acid and sulfuric acid to yield MNZ.

Scientific Research Applications

MNZ has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. MNZ has been used in the treatment of various infections, such as bacterial vaginosis, trichomoniasis, and giardiasis. MNZ has also been studied for its antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-7-14-4-12(16(17)18)15(7)5-8-2-10-11(3-9(8)13)20-6-19-10/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAJQIBHUJASPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=CC3=C(C=C2Cl)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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